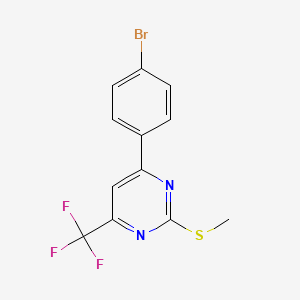

6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine

Description

Properties

Molecular Formula |

C12H8BrF3N2S |

|---|---|

Molecular Weight |

349.17 g/mol |

IUPAC Name |

4-(4-bromophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C12H8BrF3N2S/c1-19-11-17-9(6-10(18-11)12(14,15)16)7-2-4-8(13)5-3-7/h2-6H,1H3 |

InChI Key |

BTUWSSKDPPCVIB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine Intermediate

A patented method (US Patent US10556871B1) describes a scalable and efficient synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a crucial intermediate for further derivatization into the target compound. The process involves the following key steps:

Step 1: Preparation of Methyl p-Bromophenylacetate

- React p-bromophenylacetic acid with methanol under reflux in the presence of a solid acid catalyst.

- Typical reaction conditions: 5 hours reflux, catalyst recovery by filtration.

- Yield: Approximately 94-95% of methyl p-bromophenylacetate intermediate.

Step 2: Formation of Dimethyl Carbonate Intermediate

- Methyl p-bromophenylacetate is treated with sodium methoxide and dimethyl carbonate in methanol under nitrogen atmosphere.

- Reaction temperature: 75°C for 6 hours.

- This forms an intermediate suitable for pyrimidine ring formation.

Step 3: Cyclization to Form Pyrimidine Ring

- The intermediate is reacted with formamidine hydrochloride at room temperature for 16 hours.

- The reaction mixture is then acidified (pH 5) and the product isolated by filtration.

- Yield: Around 92.5% of the pyrimidine intermediate.

Step 4: Chlorination

- The pyrimidine intermediate is chlorinated using phosgene in the presence of N,N-dimethylaminopyridine and toluene.

- Reaction temperature: Gradually increased to 95-105°C and maintained for 3-5 hours.

- Workup involves aqueous extraction and ethanol recrystallization.

- Yield: Approximately 85-86% of 5-(4-bromophenyl)-4,6-dichloropyrimidine.

- Purity by HPLC: 99.93% (Waters 2489-1525 HPLC system).

The overall multi-step yield for this route is about 73-75% based on individual step efficiencies.

| Step | Reaction Description | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Esterification of p-bromophenylacetic acid | Reflux with methanol, acid catalyst, 5 h | 94-95 | - |

| 2 | Reaction with sodium methoxide & dimethyl carbonate | 75°C, 6 h, nitrogen atmosphere | - | - |

| 3 | Cyclization with formamidine hydrochloride | 25°C, 16 h | 92.5 | - |

| 4 | Chlorination with phosgene | 95-105°C, 3-5 h | 85-86 | 99.93 |

Functionalization to 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine

While the patent provides detailed synthesis of the dichloropyrimidine intermediate, the subsequent steps to introduce the methylthio and trifluoromethyl groups typically involve nucleophilic substitution and trifluoromethylation reactions:

-

- The chlorine atom at the 2-position of the dichloropyrimidine intermediate is selectively substituted by methylthiolate anion.

- Reaction conditions: Use of sodium methylthiolate or methylthiol in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures (50-80°C).

- This step yields 2-methylthio substituted pyrimidine derivatives.

-

- Introduction of the trifluoromethyl group at the 4-position can be achieved via electrophilic trifluoromethylation reagents such as Togni reagents or Ruppert–Prakash reagent (CF3SiMe3) under catalysis.

- Alternatively, nucleophilic trifluoromethylation using copper-mediated methods may be employed.

- Reaction parameters vary depending on the reagent but typically involve mild to moderate temperatures and inert atmosphere.

Due to the lack of direct detailed protocols in the provided search results for these exact transformations, the above methods are inferred from standard synthetic organic chemistry practices for pyrimidine functionalization.

Analytical and Research Findings

Purity and Yield

Pharmacological Relevance

- Compounds with 4-bromophenyl substitution on the pyrimidine ring, such as sulfamides and sulfonamides, have demonstrated potent biological activity, including endothelin receptor antagonism and blood pressure reduction in vivo.

- The 4-bromophenyl derivatives exhibit enhanced potency compared to other substituents, underscoring the importance of this moiety in drug design.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the trifluoromethyl group can undergo reduction under specific conditions.

Coupling Reactions: The compound can be used in further coupling reactions, such as Heck or Sonogashira couplings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in neuroprotection, it may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly impacts reactivity and binding affinity. Key analogs include:

Key Insight : Methylthio (-SMe) balances lipophilicity and stability compared to more reactive groups like -SH or -Cl.

Substituent Variations at the 6-Position

The 6-position bromophenyl group can be replaced with other aromatic or heteroaromatic rings:

Key Insight : Bromine’s steric bulk and hydrophobicity may improve target binding affinity compared to smaller substituents like fluorine.

Variations in the 4-Position Trifluoromethyl Group

The 4-position trifluoromethyl group is conserved in most analogs, but exceptions include:

Key Insight : The trifluoromethyl group is critical for electronic stabilization and resistance to oxidative metabolism.

Data Tables

Biological Activity

6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a heterocyclic compound notable for its unique structural features, which include a pyrimidine ring substituted with a bromophenyl group, a methylthio group, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C12H8BrF3N2S

- Molecular Weight : 349.17 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's biological activity. The bromophenyl and methylthio groups further contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrimidines, including 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine, exhibit significant antimicrobial activity against various microbial strains. For example, studies have shown effectiveness against:

- Escherichia coli

- Bacillus mycoides

The trifluoromethyl group is particularly noted for enhancing the compound's activity due to its influence on the physicochemical properties of the molecule.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cellular pathways related to proliferation and survival. For instance, related compounds have shown efficacy against:

- Lung cancer

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

These findings indicate that the structural modifications in 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine could be pivotal in developing novel anticancer therapies .

The mechanism of action of 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine involves interactions with specific molecular targets. The binding affinities may be influenced by:

- Trifluoromethyl Group : Enhances lipophilicity, aiding cellular uptake.

- Methylthio Group : May participate in hydrogen bonding or other interactions that stabilize binding to target proteins.

In vitro studies suggest that the compound may act as an enzyme inhibitor in pathways related to inflammation and cancer progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine, a comparison with structurally similar compounds can provide insights into its biological potential:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| 4-Chloro-6-(trifluoromethyl)pyrimidine | Structure | 0.72 | Chlorine instead of bromine |

| 6-(Trifluoromethyl)pyrimidin-4-amine | Structure | 0.76 | Amino group at position 4 |

| 4-Bromo-2,6-dimethylpyrimidine | Structure | 0.70 | Dimethyl substitution at positions 2 and 6 |

| 4,5-Dibromo-6-(trifluoromethyl)pyrimidine | Structure | 0.80 | Additional bromine substitution |

The unique combination of the trifluoromethyl and methylthio groups alongside a bromophenyl moiety in this compound enhances its potential as a bioactive agent compared to other derivatives listed above.

Case Studies

Several case studies have highlighted the biological activity of pyrimidine derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of pyrimidine derivatives exhibited varying degrees of antimicrobial activity against E. coli, with some compounds showing inhibition zones exceeding those of standard antibiotics.

- Cancer Cell Line Studies : In vitro assays revealed that certain pyrimidine derivatives could reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways.

- Enzyme Inhibition : Research into enzyme inhibition has shown that some pyrimidines can effectively inhibit enzymes involved in inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine?

The synthesis typically involves multi-step reactions starting from pyrimidine or thiophene precursors. Key steps include:

- Bromophenyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-bromophenyl group.

- Methylthio incorporation : Thiolation using methanethiol or methyl disulfide under basic conditions (e.g., NaH in DMF).

- Trifluoromethyl functionalization : Direct fluorination via halogen exchange (e.g., using SF₄ or Ruppert-Prakash reagent) . Optimization of solvent (DMF/DMSO), temperature (reflux vs. room temperature), and stoichiometry is critical to achieving yields >70% .

Q. How can researchers characterize the purity and structure of this compound?

Standard analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-bromophenyl δ ~7.5 ppm; CF₃ δ ~110 ppm in ¹⁹F NMR).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (317.105 g/mol) .

- X-ray crystallography : For unambiguous structural confirmation (e.g., dihedral angles between pyrimidine and aryl groups) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can low yields in the trifluoromethylation step be addressed?

Common issues and solutions:

- Reagent selection : Use of (trifluoromethyl)trimethylsilane (TMSCF₃) with catalytic TBAF improves electrophilic trifluoromethylation efficiency .

- Side reactions : Competing dehalogenation can be minimized by avoiding excess base or high temperatures .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like CuI enhance regioselectivity .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for methylthio or bromophenyl substitution .

- Hammett constants : Use σ⁻ values to predict substituent effects on pyrimidine ring reactivity (CF₃: σm = 0.43; Br: σp = 0.23) .

- Molecular docking : Assess steric hindrance from the 4-bromophenyl group in enzyme-binding studies .

Q. How does the compound’s environmental fate align with green chemistry principles?

- Biodegradation studies : Use OECD 301F respirometry to measure microbial degradation rates in soil/water matrices.

- Ecotoxicology : Evaluate LC₅₀ in Daphnia magna or algae to assess aquatic toxicity .

- Persistence metrics : Calculate half-life (t₁/₂) via photolysis experiments under simulated sunlight (λ = 290–800 nm) .

Contradictions and Limitations

- Synthetic Routes : suggests thiophene precursors, while emphasizes pyrimidine-based pathways. Cross-validation via comparative yield studies is recommended.

- Biological Activity : While structural analogs (e.g., thieno[3,2-d]pyrimidines) show kinase inhibition , direct data for this compound is lacking. Researchers should prioritize in vitro assays (e.g., IC₅₀ against EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.